molecular formula C22H18FN3O3S2 B2550016 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1252816-96-8

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No. B2550016
CAS RN: 1252816-96-8
M. Wt: 455.52
InChI Key: SLDYHLLMFIDUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thieno[3,2-d]pyrimidin, which is a bicyclic structure containing a thiophene ring fused to a pyrimidine ring. The molecule features several functional groups, including a 4-fluorophenylmethyl group and a methylsulfanylphenyl group attached to the thieno[3,2-d]pyrimidin core through an acetamide linker.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-ones has been reported through the condensation of substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with various aromatic aldehydes in the presence of NaOH . Although the specific compound of interest is not mentioned, the general synthetic approach for thieno[2,3-d]pyrimidin derivatives involves the formation of a carbon-nitrogen double bond through a condensation reaction, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and elemental analysis . These techniques would be used to confirm the structure of the compound by identifying the characteristic signals and masses associated with its functional groups and overall molecular framework.

Chemical Reactions Analysis

The chemical reactivity of thieno[2,3-d]pyrimidin derivatives can be inferred from their functional groups. The acetamide moiety could undergo hydrolysis under acidic or basic conditions to yield the corresponding acid and amine. The fluorine atom on the phenyl ring may influence the electronic properties of the molecule and affect its reactivity in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and boiling point would be determined experimentally. The chemical properties, including acidity, basicity, and reactivity in various chemical reactions, can be predicted based on the functional groups present in the molecule. The presence of the fluorine atom and the methylsulfanyl group would influence the electron distribution in the molecule, potentially affecting its chemical behavior.

The herbicidal activity of similar N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives has been evaluated, indicating that the substitution pattern on the pyrimidin ring can lead to significant biological activity . This suggests that the compound may also exhibit biological activity, which could be explored in further studies.

Scientific Research Applications

Radioligand Imaging Applications

This compound and its derivatives, particularly those involving fluorine atoms for labeling, have been utilized in positron emission tomography (PET) for imaging the translocator protein (18 kDa), which is significant in detecting neuroinflammatory processes. The synthesis techniques and the efficacy of such radiolabeled compounds in imaging have been a subject of research, indicating their potential in medical diagnostics and neurological research (Dollé et al., 2008).

Antitumor Activity

Research into the antitumor properties of thieno[3,2-d]pyrimidine and its derivatives has demonstrated potential efficacy against various human cancer cell lines. The synthesis of novel derivatives bearing different functional groups led to compounds with potent anticancer activity, comparable to established chemotherapy agents like doxorubicin. These findings underscore the compound's relevance in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Molecular Docking and Drug Design

The compound's derivatives have been explored for their antiviral activities, particularly against COVID-19. Molecular docking studies have shown that these derivatives can interact effectively with SARS-CoV-2 proteins, suggesting their potential in antiviral drug development. The quantum chemical insights into the molecular structure, drug likeness, and molecular docking results highlight the compound's role in the design of novel therapeutics (Mary et al., 2020).

Herbicidal Activity

Beyond medical applications, derivatives of this compound have been designed and synthesized with herbicidal activities in mind, showing efficacy against dicotyledonous weeds. This agricultural application represents a diversification into areas of pest control, indicating the compound's versatile chemical framework suitable for modification towards specific functional activities (Wu et al., 2011).

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S2/c1-30-17-4-2-3-16(11-17)24-19(27)13-25-18-9-10-31-20(18)21(28)26(22(25)29)12-14-5-7-15(23)8-6-14/h2-11,18,20H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFCDXPVPQYMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.